

In Vitro Characterization of ER-27319 Maleate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **ER-27319 maleate**, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). ER-27319, an acridone-related compound, has demonstrated significant potential in the context of allergic and inflammatory responses by targeting the FcɛRI-mediated signaling pathway in mast cells. [1][2][3] This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

ER-27319 selectively inhibits the activation of Syk, a non-receptor tyrosine kinase crucial for signal transduction following the engagement of the high-affinity IgE receptor (Fc ϵ RI) on mast cells.[1][2] The compound interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the Fc ϵ RI ϵ 8 subunit.[1][4] A key feature of ER-27319 is its selectivity; it does not inhibit the upstream kinase Lyn, which is responsible for phosphorylating the Fc ϵ RI receptor itself.[1][4] This targeted action prevents the subsequent signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators, including histamine, arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF- α).[1][2]

Quantitative Data Summary



The inhibitory activity of ER-27319 has been quantified across various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: Inhibitory Concentration (IC50) of ER-27319

Cell Type	Assay	IC50 Value	Reference
Human and Rat Mast Cells	Antigen-induced allergic mediator release	10 μΜ	[1][3]
RBL-2H3 Cells	Antigen-induced TNF- α production	10 μΜ	[1][5]
RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells	Antigen-induced generation of inositol phosphates, release of arachidonic acid, and secretion of histamine and TNF-α	~10 µM	[3][6]

Table 2: Effects of ER-27319 on Protein Phosphorylation

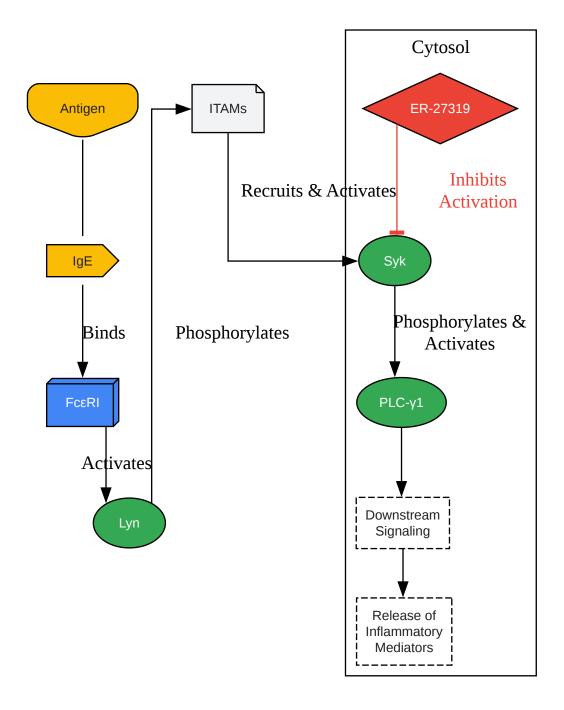


Cell Type	Stimulus	Target Protein	ER-27319 Concentrati on	Effect	Reference
RBL-2H3 Cells	Antigen	Syk	10-30 μΜ	Inhibition of tyrosine phosphorylati on	[3][6]
Canine Cutaneous Mastocytoma -derived Cells	Anti-IgG	38 kD and 70 kD proteins	100 μΜ	Inhibition of tyrosine phosphorylati on	[6]
Canine Cutaneous Mastocytoma -derived Cells	Anti-IgG	62 kD and 80 kD proteins	100 μΜ	Decreased tyrosine phosphorylati on	[6]
Human Peripheral B Cells	Anti-IgM	Syk	30 μΜ	No inhibition of tyrosine phosphorylati on	[7]
Jurkat T Cells	Anti-CD3	ZAP-70	Up to 100 μM	No inhibition of tyrosine phosphorylati	[3]

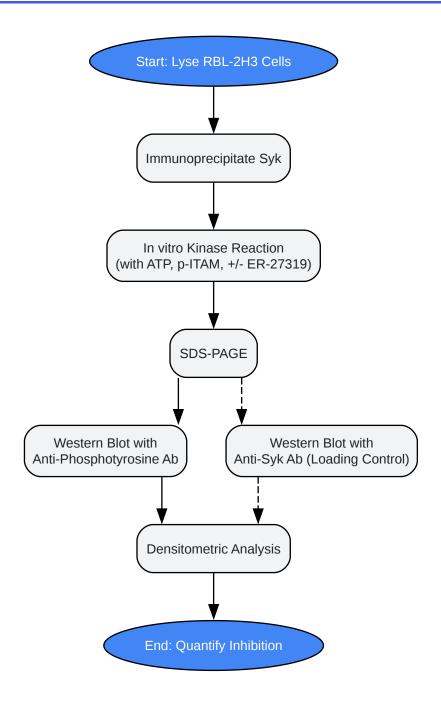
Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).









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